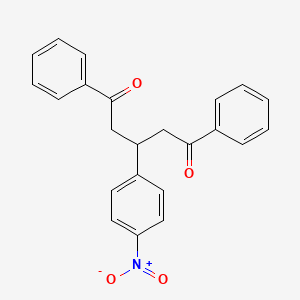
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the 1 and 5 positions of the pentane chain, with a 4-nitrophenyl group and two phenyl groups attached to the central carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- typically involves the condensation reaction of aromatic aldehydes or chalcone derivatives with aromatic ketones. Common reagents used in these reactions include sodium hydroxide (NaOH), sodium tert-butoxide (NaO-t-Bu), and metallic sodium as base catalysts . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenyl-1,5-pentanedione: Similar structure but lacks the nitro group.
1,5-Di(2-furyl)-1,5-pentanedione: Contains furan rings instead of phenyl groups.
1,5-Bis(4-nitrophenyl)-1,5-pentanedione: Similar structure with two nitro groups.
Uniqueness
1,5-Pentanedione, 3-(4-nitrophenyl)-1,5-diphenyl- is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
113451-18-6 |
|---|---|
Fórmula molecular |
C23H19NO4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H19NO4/c25-22(18-7-3-1-4-8-18)15-20(16-23(26)19-9-5-2-6-10-19)17-11-13-21(14-12-17)24(27)28/h1-14,20H,15-16H2 |
Clave InChI |
ADJRKISOFIMCQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



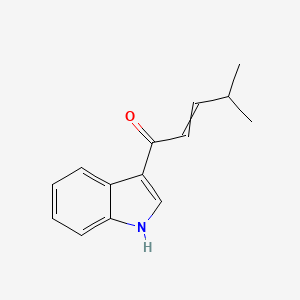
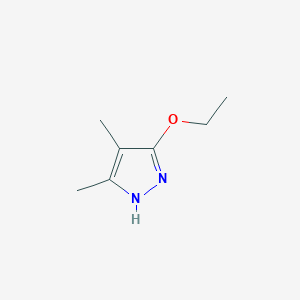
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
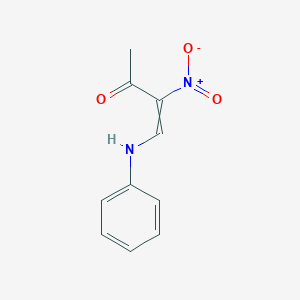
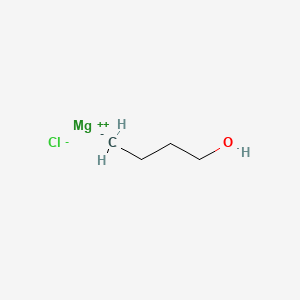
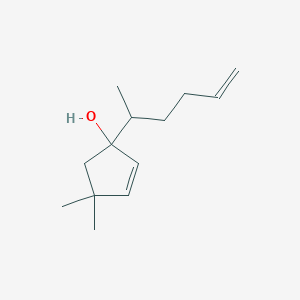
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
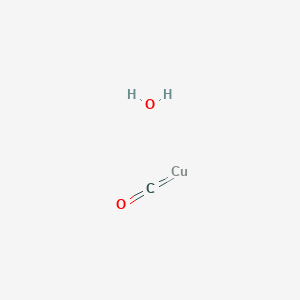
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
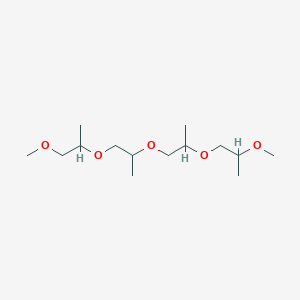
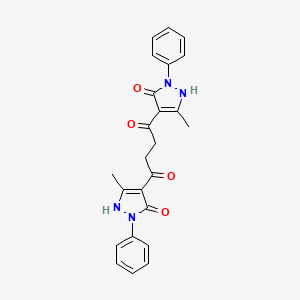
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)

